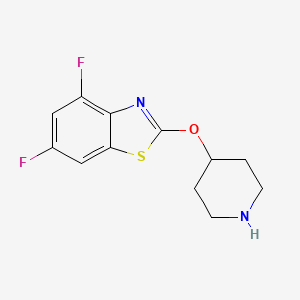4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole
CAS No.: 1283108-95-1
Cat. No.: VC2993476
Molecular Formula: C12H12F2N2OS
Molecular Weight: 270.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1283108-95-1 |
|---|---|
| Molecular Formula | C12H12F2N2OS |
| Molecular Weight | 270.3 g/mol |
| IUPAC Name | 4,6-difluoro-2-piperidin-4-yloxy-1,3-benzothiazole |
| Standard InChI | InChI=1S/C12H12F2N2OS/c13-7-5-9(14)11-10(6-7)18-12(16-11)17-8-1-3-15-4-2-8/h5-6,8,15H,1-4H2 |
| Standard InChI Key | KBLUNSORIJKFNU-UHFFFAOYSA-N |
| SMILES | C1CNCCC1OC2=NC3=C(C=C(C=C3S2)F)F |
| Canonical SMILES | C1CNCCC1OC2=NC3=C(C=C(C=C3S2)F)F |
Introduction
Chemical Structure and Properties
4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core structure with two fluorine atoms at positions 4 and 6, and a piperidin-4-yloxy substituent at position 2. The compound is characterized by the following physicochemical properties:
Basic Chemical Information
The compound is identified by several key parameters that define its chemical identity and physical characteristics, as detailed in Table 1.
| Parameter | Value |
|---|---|
| IUPAC Name | 4,6-difluoro-2-(piperidin-4-yloxy)benzo[d]thiazole |
| CAS Registry Number | 1283108-95-1 |
| Molecular Formula | C12H12F2N2OS |
| Molecular Weight | 270.3 g/mol |
| MDL Number | MFCD21091767 |
| SMILES Notation | FC1=CC2=C(/N=C(/OC3CCNCC3)S2)C(F)=C1 |
| Physical State | Solid |
| Purity (Commercial) | 95% |
The benzothiazole core consists of a benzene ring fused with a thiazole ring, creating a bicyclic structure with nitrogen and sulfur heteroatoms. The presence of two electron-withdrawing fluorine atoms at positions 4 and 6 significantly influences the electronic properties of the molecule .
Structural Features
The molecular architecture of 4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole includes several key structural features that contribute to its chemical and potential biological properties:
-
The benzothiazole scaffold provides a rigid, planar aromatic system that can engage in π-π stacking interactions with biological targets.
-
The two fluorine atoms at positions 4 and 6 enhance metabolic stability and may improve binding affinity to target proteins through hydrogen bonding interactions.
-
The piperidin-4-yloxy moiety at position 2 introduces a basic nitrogen atom that can participate in hydrogen bonding and ionic interactions.
-
The oxygen linker between the benzothiazole and piperidine rings provides conformational flexibility, potentially allowing the molecule to adapt its shape to fit binding pockets.
Synthesis Methods
The synthesis of 4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole typically involves multiple steps, beginning with the preparation of the difluorinated benzothiazole core followed by functionalization at the 2-position.
Benzothiazole Core Synthesis
Based on related compounds, the benzothiazole core can be synthesized using methods similar to those described for 4,6-difluoro-2-aminobenzothiazole. A typical approach involves reacting 3,5-difluoroaniline with potassium thiocyanate in the presence of concentrated HCl, followed by cyclization with bromine in glacial acetic acid .
The synthetic route can be represented as follows:
-
3,5-Difluoroaniline is treated with potassium thiocyanate and concentrated HCl
-
Addition of bromine in glacial acetic acid promotes cyclization
-
The reaction mixture is refluxed, then poured into crushed ice to precipitate the product
-
The crude product is purified by recrystallization from ethanol
This method produces the 4,6-difluoro-2-aminobenzothiazole intermediate, which can be further functionalized to obtain the desired compound .
Structural Analogs and Related Compounds
Several structural analogs of 4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole have been reported in the literature, demonstrating the versatility of the benzothiazole scaffold for medicinal chemistry applications.
Piperazine Analogs
4,6-Difluoro-2-piperazin-1-yl-1,3-benzothiazole represents a close structural analog where the piperidin-4-yloxy group is replaced by a directly attached piperazine ring. This compound has been commercially available and may exhibit different pharmacological properties due to the altered position and nature of the basic nitrogen atom .
Complex Derivatives
More complex derivatives such as [4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone have been reported. This compound combines the 4,6-difluorobenzothiazole-piperazine structure with a 5-nitrofuran-2-yl moiety, potentially enhancing its biological activity profile .
Schiff Base Derivatives
Schiff bases derived from 4,6-difluoro-2-aminobenzothiazole represent another class of related compounds. These include:
-
N-(4-chlorobenzylidene)-4,6-difluorobenzothiazole-2-amine
-
4,6-difluoro-N-(4-nitrobenzylidene)benzothiazol-2-amine
-
N-((1H-indol-3-yl)methylene)-4,6-difluorobenzothiazole-2-amine
These Schiff bases are synthesized by condensation reactions between 4,6-difluoro-2-aminobenzothiazole and various aromatic aldehydes including 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, and 1H-indole-3-carbaldehyde .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole and related compounds can provide valuable insights into their pharmacological potential.
Role of Fluorine Substituents
The presence of fluorine atoms at positions 4 and 6 of the benzothiazole ring can significantly impact the compound's properties:
-
Enhanced metabolic stability due to the strong C-F bond
-
Increased lipophilicity, potentially improving membrane permeability
-
Altered electronic distribution, affecting binding interactions with biological targets
-
Possible hydrogen bond acceptor capability, enhancing target binding affinity
Impact of the Piperidinyloxy Moiety
The piperidin-4-yloxy substituent at position 2 introduces several important features:
-
A basic nitrogen atom that can be protonated at physiological pH
-
A flexible linker allowing for optimal positioning of functional groups
-
Potential hydrogen bonding interactions through the oxygen atom
-
Conformational flexibility of the piperidine ring
SAR studies on similar compounds have indicated that substituents at the N-terminal of heterocyclic compounds can play a dominant role in their biological activity. For example, in 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, heterocyclic substituents at the N-terminal significantly influenced antiproliferative activity .
Analytical Characterization
The characterization of 4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole typically involves various analytical techniques to confirm its structure and purity.
Spectroscopic Methods
Standard spectroscopic methods used for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR provides information about hydrogen environments, while 19F NMR can specifically analyze the fluorine atoms.
-
Infrared (IR) Spectroscopy: Identifies functional groups such as C-F bonds, C=N bonds, and ether linkages.
-
Mass Spectrometry: Confirms the molecular weight and provides fragmentation patterns that support the structural assignment.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed to assess the purity of the compound and to identify any impurities or degradation products.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume